N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Properties
- Novel derivatives of N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. In particular, compound 1a showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, indicating its potential to be developed into a therapeutic agent (Küçükgüzel et al., 2013).
- Some derivatives were identified as potent inhibitors of carbonic anhydrase IX and XII isoenzymes, suggesting their potential as selective anticancer compounds. Compounds 34 and 36 were highlighted for their high Potency-Selectivity Expression (PSE) values, indicating their potential as lead anticancer compounds (Gul et al., 2018).
Corrosion Inhibition
- Certain derivatives have been identified as excellent corrosion inhibitors, especially for carbon steel in hydrochloric acid solutions. These compounds exhibit adsorption that follows the Langmuir adsorption isotherm, indicating their efficiency in reducing corrosion rates (Tawfik, 2015).
Generation of Structurally Diverse Libraries
- The compound has been used as a starting material in various alkylation and ring closure reactions to generate a diverse library of compounds. These synthesized compounds have potential applications in different therapeutic areas, indicating the versatility of N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide as a precursor (Roman, 2013).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-12-5-7-15(8-6-12)26(23,24)20(4)16-9-10-25-17(16)18(22)21-14(3)11-13(2)19-21/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXWKFQKIPCFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.